3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Brand Name: Vulcanchem
CAS No.: 1092305-53-7
VCID: VC11737567
InChI: InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3
SMILES: CCC1=NN(C(=O)C1)C2=CC=CC=C2F
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

CAS No.: 1092305-53-7

Cat. No.: VC11737567

Molecular Formula: C11H11FN2O

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one - 1092305-53-7

Specification

CAS No. 1092305-53-7
Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
IUPAC Name 5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one
Standard InChI InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3
Standard InChI Key VCCAATBAQVGHGD-UHFFFAOYSA-N
SMILES CCC1=NN(C(=O)C1)C2=CC=CC=C2F
Canonical SMILES CCC1=NN(C(=O)C1)C2=CC=CC=C2F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one, reflects its substitution pattern:

  • Pyrazolone core: A five-membered ring containing two nitrogen atoms and a ketone group.

  • Ethyl group: At position 3, influencing lipophilicity and steric interactions.

  • 2-Fluorophenyl group: At position 1, providing electron-withdrawing effects and enhancing metabolic stability .

The molecular formula is C₁₁H₁₁FN₂O, with a molecular weight of 206.22 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₁FN₂O
Molecular Weight206.22 g/mol
IUPAC Name5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one
SMILESCCC1=NN(C(=O)C1)C2=CC=CC=C2F
InChIKeyVCCAATBAQVGHGD-UHFFFAOYSA-N

Synthesis Pathways

The synthesis typically involves cyclocondensation reactions. A common route includes:

  • Hydrazine formation: Reacting 2-fluorophenylhydrazine with ethyl acetoacetate.

  • Cyclization: Under acidic or basic conditions to form the pyrazolone ring .
    Industrial-scale production may employ continuous flow reactors to optimize yield (>75%) and purity (>95%) .

Pharmacological Profile

Biological Activities

Pyrazolone derivatives exhibit broad-spectrum pharmacological properties. For 3-ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, studies suggest:

  • Antimicrobial activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anti-inflammatory effects: 50% inhibition of COX-2 at 10 µM concentration .

  • Anticancer potential: IC₅₀ of 15 µM against MCF-7 breast cancer cells .

Table 2: Comparative Bioactivity of Pyrazolone Derivatives

CompoundAntimicrobial MIC (µg/mL)COX-2 Inhibition (%)
3-Ethyl-1-(2-fluorophenyl)-pyrazol-5-one8–3250 at 10 µM
3-Methyl-1-phenyl-pyrazol-5-one16–6430 at 10 µM
3-Isopropyl-1-(4-fluorophenyl)-pyrazol-5-one4–1665 at 10 µM

Mechanism of Action

The compound interacts with biological targets through:

  • Hydrogen bonding: The ketone oxygen and fluorine atom engage with enzyme active sites.

  • Hydrophobic interactions: The ethyl and fluorophenyl groups enhance binding to lipophilic pockets .
    Molecular docking studies reveal strong affinity (−9.2 kcal/mol) for the COX-2 catalytic domain .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 7.15–7.45 (m, 4H, Ar-H).

  • FT-IR: 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

  • HPLC: Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

Thermodynamic Properties

  • Melting point: 142–144°C.

  • LogP: 2.1 (indicating moderate lipophilicity).

  • Solubility: 12 mg/mL in DMSO, <1 mg/mL in water.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

  • A lead structure for non-steroidal anti-inflammatory drugs (NSAIDs).

  • A precursor to kinase inhibitors targeting EGFR and VEGFR .

Material Science

  • Coordination chemistry: Forms complexes with Cu(II) and Zn(II) for catalytic applications .

  • Polymer additives: Enhances thermal stability in polyurethane foams .

Future Directions

  • Structure-activity relationship (SAR) studies: Optimizing substituents for enhanced potency.

  • Clinical trials: Evaluating efficacy in inflammatory and oncological models.

  • Green chemistry approaches: Developing solvent-free synthesis methods.

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